molecular formula C24H27ClN2O4 B7752495 N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7752495
M. Wt: 442.9 g/mol
InChI Key: ZHSGQVLTFASPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Catalytic processes and eco-friendly pathways are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-14-5-4-10-27(12-14)13-17-19(28)7-9-21-23(17)22(15(2)31-21)24(29)26-16-6-8-20(30-3)18(25)11-16/h6-9,11,14,28H,4-5,10,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGQVLTFASPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC(=C(C=C4)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.